molecular formula C13H29Cl2N3O B1392403 2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride CAS No. 1220038-30-1

2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride

Número de catálogo: B1392403
Número CAS: 1220038-30-1
Peso molecular: 314.3 g/mol
Clave InChI: NYNDGYDSATZOTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Systematic Identification

The compound 2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride is systematically named according to IUPAC rules to reflect its molecular architecture. The parent structure comprises a piperazine ring (1,4-diazacyclohexane) substituted at the 1-position with a 2-hydroxyethyl group and at the 4-position with a 2-(piperidin-3-yl)ethyl chain. The dihydrochloride salt designation indicates two protonated nitrogen atoms neutralized by chloride counterions.

The molecular formula is C₁₃H₂₉Cl₂N₃O , with a molecular weight of 314.29 g/mol . The SMILES notation (OCCN1CCN(CCC2CNCCC2)CC1.Cl.Cl) and InChI key (NYNDGYDSATZOTQ-UHFFFAOYSA-N) further specify connectivity and stereochemistry. Systematic identification relies on spectroscopic data (NMR, IR) and mass spectrometry, though experimental details for this specific compound remain limited in public databases.

Molecular Geometry and Conformational Analysis

The molecule features two heterocyclic rings: a piperazine and a piperidine moiety, connected via an ethylene bridge. Key structural insights include:

  • Piperazine Ring : Adopts a chair conformation, with the 1-ethanol substituent in an equatorial orientation to minimize steric hindrance.
  • Piperidine Ring : Prefers a chair conformation, with the 3-position ethyl group extending axially to reduce 1,3-diaxial strain.
  • Ethylene Bridge : Introduces flexibility, allowing rotational freedom between the two rings. Computational studies suggest a preference for gauche conformers due to intramolecular hydrogen bonding between the ethanol hydroxyl and proximal piperazine nitrogen.

Conformational stability is influenced by protonation states. Under physiological pH, the piperazine nitrogen adjacent to the ethanol group is protonated, while the piperidine nitrogen remains non-protonated, favoring a zwitterionic form.

Crystallographic Data and Solid-State Arrangement

No single-crystal X-ray diffraction data for this compound are publicly available. However, inferences can be drawn from structurally related piperazine and piperidine derivatives:

Parameter Typical Range for Analogues Source
Unit Cell Dimensions a = 8–12 Å, b = 10–15 Å, c = 15–20 Å
Space Group P2₁2₁2₁ or P1
Hydrogen Bonding N–H···Cl (2.8–3.2 Å)

In the solid state, the dihydrochloride salt likely forms a monoclinic lattice stabilized by ionic interactions between protonated amines and chloride ions, as well as intermolecular hydrogen bonds involving the ethanol hydroxyl group.

Comparative Analysis with Structural Analogues

The compound shares similarities with pharmacologically active piperazine/piperidine derivatives but exhibits distinct structural features:

Feature 2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol Decloxizine Piperidine-1,4-diethanol
Core Structure Piperazine + piperidine Piperazine + diphenyl Piperidine + ethanol
Substituents Ethanol, ethyl-piperidine Benzhydryl, ethoxy Dual ethanol groups
Protonation State Dihydrochloride Dihydrochloride Free base
Predicted Solubility High (polar groups + ionic form) Moderate Low

Key differences include:

  • Ethanol vs. Benzhydryl Groups : The ethanol moiety enhances hydrophilicity compared to decloxizine’s aromatic substituents.
  • Piperidine vs. Piperazine : Replacing one piperazine nitrogen with a piperidine carbon alters basicity and conformational flexibility.
  • Dihydrochloride Salt : Improves aqueous solubility relative to neutral analogues like piperidine-1,4-diethanol.

These structural nuances highlight the compound’s unique physicochemical profile, making it a candidate for further pharmacological exploration.

Propiedades

IUPAC Name

2-[4-(2-piperidin-3-ylethyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O.2ClH/c17-11-10-16-8-6-15(7-9-16)5-3-13-2-1-4-14-12-13;;/h13-14,17H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNDGYDSATZOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCN2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride, also known as a piperazine derivative, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₃H₂₉Cl₂N₃O
  • CAS Number : 1220033-14-6
  • Molecular Weight : 292.31 g/mol
  • Structure : The compound features a piperazine ring, which is commonly associated with various pharmacological activities.

Pharmacological Effects

The biological activity of this compound has been studied primarily in the context of its interaction with neurotransmitter systems. Notably, compounds with similar structures have shown significant effects on dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions.

  • Dopamine Modulation : Research indicates that piperazine derivatives can influence dopamine levels in the brain. For instance, compounds in this class have been shown to increase dopamine release in specific brain regions, potentially offering therapeutic benefits for conditions like depression and schizophrenia .
  • Serotonin Activity : Some studies suggest that similar piperazine compounds may also act as serotonin receptor modulators, which could be beneficial in treating anxiety disorders .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Receptor Binding : The compound likely interacts with various neurotransmitter receptors (e.g., dopamine D2 and serotonin 5-HT receptors), affecting neurotransmission and signaling pathways.
  • Monoamine Transporters : It may also influence the uptake and release of monoamines (dopamine, norepinephrine, serotonin), thereby modulating their availability in synaptic clefts .

Case Studies and Experimental Data

Several studies have investigated the pharmacological effects of piperazine derivatives similar to this compound. Key findings include:

StudyCompoundMethodologyKey Findings
I-893Rat modelIncreased dopamine levels in the caudate nucleus; dose-dependent effects on norepinephrine levels.
VariousIn vitroDemonstrated binding affinity to serotonin receptors; potential anxiolytic effects.
Synthesized derivativesPharmacological assaysShowed varied effects on neurotransmitter systems; some compounds exhibited antidepressant-like activity.

Clinical Implications

The potential clinical applications of this compound include:

  • Antidepressant Therapy : Given its dopaminergic and serotonergic activity, it may serve as a candidate for treating mood disorders.
  • Anxiolytic Effects : Its interaction with serotonin receptors suggests possible use in anxiety management.

Aplicaciones Científicas De Investigación

Structure and Composition

  • Chemical Formula : C₁₃H₂₉Cl₂N₃O
  • Molecular Weight : 292.31 g/mol
  • MDL Number : MFCD13561682

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive drugs.

Hazard Information

The compound is classified as an irritant, necessitating careful handling in laboratory environments.

Pharmacological Research

2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride is primarily studied for its potential as a psychoactive agent. Research has indicated that compounds with a similar structure may exhibit activity as:

  • Antidepressants : Modulating neurotransmitter systems, particularly serotonin and norepinephrine.
  • Anxiolytics : Reducing anxiety through GABAergic mechanisms.

Case Study: Antidepressant Activity

A study exploring the antidepressant effects of piperazine derivatives demonstrated that compounds with structural similarities to this compound showed significant efficacy in animal models of depression, suggesting a potential pathway for human applications .

Synthesis and Development

The synthesis of this compound involves multi-step reactions typical of piperazine derivatives. The methods often include:

  • Alkylation Reactions : Introducing ethyl or piperidinyl groups to the piperazine backbone.
  • Hydrochloride Salt Formation : Enhancing solubility and stability for pharmaceutical formulations.

Synthesis Example

A notable synthesis route involves the reaction of 1-piperazine with various alkyl halides, followed by subsequent steps to form the dihydrochloride salt. This method has been optimized for yield and purity, making it suitable for larger-scale production .

Potential Therapeutic Uses

Given its structural properties, this compound has potential applications beyond antidepressants:

  • Antipsychotic Agents : Similar compounds have been investigated for their ability to modulate dopamine receptors.
  • Cognitive Enhancers : Research into compounds affecting cholinergic systems suggests potential uses in treating cognitive deficits associated with disorders like Alzheimer's disease.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Piperazine-Based Antihistamines

Hydroxyzine Dihydrochloride (CAS: 2192-20-3)
  • Structure: Contains a diphenylmethylpiperazinyl-ethoxyethanol backbone.
  • Therapeutic Use: Hydroxyzine is an H₁ antagonist for allergies; the structural divergence suggests the target compound may target non-histamine receptors (e.g., adrenoceptors or dopamine receptors) .
Levocetirizine Dihydrochloride (CAS: 130018-87-0)
  • Structure : Piperazinyl-ethoxyacetic acid with a chlorophenyl-benzyl group.
  • Key Difference: Replacement of the acetic acid group (critical for H₁ binding) with ethanol in the target compound eliminates carboxylate-mediated receptor interactions, likely altering pharmacological profile .
  • Stereochemistry : Levocetirizine’s R-enantiomer specificity enhances efficacy; the target compound’s stereochemical configuration is unspecified, which may impact potency .

Piperazine-Based CNS Agents

BMY 7378 (CAS: Not provided)
  • Structure : 8-azaspiro[4,5]decane-7,9-dione core with a 2-methoxyphenylpiperazinyl-ethyl group.
  • Key Difference: The spirocyclic backbone of BMY 7378 confers selectivity for α₁D-adrenoceptors, whereas the target compound’s simpler piperidine-ethanol structure may lack such receptor specificity .
  • Pharmacological Action : BMY 7378 is a potent α₁D antagonist; the target compound’s piperidine substitution could shift activity toward dopamine or serotonin receptors .
Ziprasidone Hydrochloride (CAS: 138982-67-9)
  • Structure: Benzisothiazolyl-piperazine with a chloroindolinone group.
  • Key Difference : The benzisothiazole moiety in Ziprasidone is critical for 5-HT₂A/D₂ receptor antagonism (antipsychotic action). The target compound’s lack of aromatic heterocycles suggests divergent mechanisms, possibly with milder side effects .

Other Piperazine Derivatives

Decloxizine Hydrochloride (CAS: 13073-96-6)
  • Structure: Diphenylmethylpiperazinyl-ethoxyethanol.
  • Key Difference : Similar to Hydroxyzine but with a dichlorophenyl group. The target compound’s piperidinyl-ethyl group may enhance metabolic stability compared to Decloxizine’s diphenylmethyl group, which is prone to oxidative degradation .
Fluphenazine Decanoate Dihydrochloride (CAS: Not provided)
  • Structure: Phenothiazine-piperazine with a decanoate ester.
  • Key Difference: The phenothiazine ring in Fluphenazine enables strong D₂ receptor binding, while the target compound’s aliphatic piperidine may reduce antipsychotic potency but improve tolerability .

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Key Structural Features Therapeutic Class Key Differentiator vs. Target Compound References
Target Compound C₁₃H₂₆N₃O·2HCl Piperazine + 3-piperidinylethyl + ethanol Undefined N/A
Hydroxyzine Dihydrochloride C₂₁H₂₇Cl₃N₂O₂ Diphenylmethylpiperazinyl-ethoxyethanol Antihistamine Diphenylmethyl vs. piperidinylethyl
BMY 7378 C₂₁H₂₈N₃O₃·2HCl Spiroazacyclic + methoxyphenylpiperazinyl α₁D-Adrenoceptor Antagonist Spirocyclic backbone
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl Chlorophenyl-benzylpiperazinyl-ethoxyacetic acid Antihistamine Acetic acid group vs. ethanol
Ziprasidone Hydrochloride C₂₁H₂₁ClN₄OS·HCl·H₂O Benzisothiazolylpiperazinyl + indolinone Antipsychotic Benzisothiazole heterocycle

Q & A

Q. What synthetic routes are optimal for producing 2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride with high yield and purity?

  • Methodological Answer : The compound’s synthesis can be optimized by varying reaction conditions such as temperature, solvent polarity, and catalyst choice. For example, alkylation of the piperazine core with 3-piperidinylethyl groups may require a polar aprotic solvent (e.g., DMF) and a base like potassium carbonate to facilitate nucleophilic substitution . Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (using ethanol/water mixtures) enhances purity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability and minimizes side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of piperazine, piperidine, and ethanol moieties. Chemical shifts for tertiary amines (δ 2.5–3.5 ppm) and hydroxyl groups (δ 1.5–2.0 ppm) should align with expected values .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z corresponding to the free base (C13_{13}H25_{25}N3_3O) and the dihydrochloride salt (M + 2HCl) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns, as demonstrated for analogous piperazine derivatives .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies by storing solutions at pH 3–9 (buffered) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC at intervals (0, 7, 30 days). Piperazine derivatives are prone to hydrolysis under acidic conditions (pH < 4), while elevated temperatures (>40°C) may accelerate oxidation of the ethanol moiety . Use inert atmospheres (N2_2) and antioxidants (e.g., BHT) to enhance shelf life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with CNS receptors (e.g., 5-HT2A_{2A})?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses against receptor crystal structures (PDB ID: 6WGT for 5-HT2A_{2A}). Focus on hydrogen bonding between the ethanol group and Ser159, and hydrophobic interactions with the piperidine ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-receptor contact frequencies to identify critical residues .
  • Free Energy Calculations : Apply MM/GBSA to quantify binding affinities and compare with experimental IC50_{50} values from radioligand assays .

Q. What experimental strategies resolve contradictory data in reported receptor binding affinities?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer composition (e.g., Tris-HCl vs. HEPES) and membrane preparation methods (e.g., CHO cells vs. rat cortical membranes) .
  • Orthogonal Validation : Cross-validate using 35^{35}S-GTPγS binding (functional efficacy) and radioligand displacement (affinity) assays .
  • Purity Analysis : Characterize batches via HPLC-MS to rule out impurities (>98% purity required) .

Q. How can reaction path search algorithms optimize novel derivatives of this compound for enhanced selectivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian09 to map potential energy surfaces for substituent modifications (e.g., replacing ethanol with propanol). Identify transition states and activation barriers for key reactions .
  • Machine Learning : Train models on existing SAR data to predict substituent effects on selectivity (e.g., random forest classifiers using MOE descriptors) .
  • High-Throughput Screening : Test predicted derivatives in vitro against off-target receptors (e.g., α1_1-adrenergic) to validate computational predictions .

Key Characterization Data

PropertyMethodReference ValuesSource
Molecular Weight (Free Base)HRMS263.35 g/mol (C13_{13}H25_{25}N3_3O)
Melting PointDSC215–220°C (decomposition)
Solubility (Water)UV-Vis Spectroscopy12 mg/mL (pH 7.4, 25°C)
LogP (Partition Coefficient)Shake-Flask Method1.8 ± 0.2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.